molecular formula C17H27ClN2O B029956 5-Methoxy-n,n-diisopropyltryptamine hydrochloride CAS No. 2426-63-3

5-Methoxy-n,n-diisopropyltryptamine hydrochloride

Cat. No.: B029956
CAS No.: 2426-63-3
M. Wt: 310.9 g/mol
InChI Key: QEBJXWFHKCUFLS-UHFFFAOYSA-N
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Description

Competitive Inhibition Mechanisms

5-Methoxy-N,N-diisopropyltryptamine hydrochloride demonstrates potent competitive inhibition of the serotonin transporter, as evidenced by its reversible binding to the serotonin transporter’s substrate recognition site. In vitro studies using rat striatal synaptosomes and heterologously expressed serotonin transporter in COS-7 cells revealed that this compound binds with high affinity (IC~50~ = 646 nM) and prevents serotonin reuptake without inducing reverse transport. Unlike monoamine-releasing agents such as methamphetamine, this compound lacks intrinsic releasing activity, instead stabilizing serotonin transporter in a conformation that blocks substrate translocation. Competitive inhibition is further supported by kinetic analyses showing parallel shifts in serotonin uptake curves when co-administered with serotonin, consistent with direct competition at the substrate-binding site.

Table 1: Comparative Serotonin Transporter Inhibition Profiles

Compound IC~50~ (nM) Mechanism
5-MeO-DIPT 646 Competitive
Paroxetine 0.14 Non-competitive
Cocaine 2100 Competitive

Regional Specificity in Serotonin Reuptake Modulation

The inhibitory effects of this compound exhibit marked regional heterogeneity across brain structures. In vivo microdialysis studies in wildtype mice demonstrated a significant reduction in extracellular serotonin levels (5-HT~ex~) in the striatum (−40% from baseline) but no changes in the prefrontal cortex following administration. This regional disparity is abolished in serotonin transporter knockout mice, confirming serotonin transporter-dependent modulation. The striatal selectivity may arise from differences in serotonin transporter density, as the striatum contains 2.3-fold higher serotonin transporter expression compared to the prefrontal cortex in rodents. Additionally, serotonin transporter-independent mechanisms, such as serotonin 1A autoreceptor coupling efficiency, further contribute to region-specific responses.

Table 2: Regional Serotonin Dynamics

Brain Region Δ 5-HT~ex~ (Wildtype) Δ 5-HT~ex~ (Serotonin Transporter Knockout)
Striatum −40% No change
Prefrontal Cortex No change No change

Synergistic Effects with Serotonin 1A Receptor Activation

This compound’s serotonin transporter inhibition is functionally modulated by concurrent serotonin 1A receptor activation. Co-administration with the serotonin 1A antagonist WAY100635 unmasked a latent serotonin transporter inhibitory effect, increasing striatal 5-HT~ex~ by 220% compared to baseline. This suggests that serotonin 1A agonism by this compound counterbalances serotonin transporter blockade through presynaptic autoreceptor-mediated inhibition of serotonin neuron firing. The dual activity creates a dynamic equilibrium, where net extracellular serotonin levels depend on the relative activation ratios of serotonin transporter and serotonin 1A receptors.

Table 3: Pharmacological Interactions with Serotonin 1A Receptors

Condition Striatal 5-HT~ex~ Prefrontal Cortex 5-HT~ex~
5-MeO-DIPT alone −40% No change
5-MeO-DIPT + WAY100635 +220% +75%

Properties

IUPAC Name

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N-propan-2-ylpropan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O.ClH/c1-12(2)19(13(3)4)9-8-14-11-18-17-7-6-15(20-5)10-16(14)17;/h6-7,10-13,18H,8-9H2,1-5H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEBJXWFHKCUFLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCC1=CNC2=C1C=C(C=C2)OC)C(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7048900
Record name 5-Methoxy-N,N-diisopropyltryptamine hydrochloride
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Molecular Weight

310.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2426-63-3
Record name 5-Methoxy-N,N-diisopropyltryptamine hydrochloride
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Record name 5-Methoxy-N,N-diisopropyltryptamine hydrochloride
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Record name 2426-63-3
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Record name 5-METHOXY-N,N-DIISOPROPYLTRYPTAMINE HYDROCHLORIDE
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Preparation Methods

Formation of the Glyoxalylamide Intermediate

The initial step involves reacting 5-methoxy-2-methylindole with oxalyl chloride in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere. This generates the acid chloride intermediate, which is subsequently treated with diisopropylamine to yield 5-methoxy-2-methylindole-3-yl-N,N-diisopropylglyoxalylamide . Key parameters include:

ParameterValueReference
Reaction temperature0–5°C (oxalyl chloride addition)
Solvent systemTHF/t-butyl methyl ether (6:1 v/v)
Molar ratio (indole:oxalyl chloride)1:1.2

The intermediate is purified via silica gel chromatography using a gradient of 5–15% methanol in ethyl acetate, achieving >97.5% purity.

Reductive Amination to the Tryptamine Backbone

The glyoxalylamide undergoes lithium aluminum hydride (LiAlH4)-mediated reduction in dry diethyl ether. This step cleaves the glyoxalylamide moiety, yielding the free base 5-methoxy-N,N-diisopropyltryptamine . Subsequent treatment with hydrochloric acid in ethanol/water affords the hydrochloride salt.

ParameterValueReference
Reducing agentLiAlH4 (2.5 eq)
Reaction time3 hours at reflux
Salt crystallizationEthanol/water (4:1 v/v)

Reaction Optimization and Byproduct Mitigation

Solvent Selection for Intermediate Stability

Patent disclosures highlight the critical role of t-butyl methyl ether (TBME) in stabilizing the acid chloride intermediate. Mixed solvent systems (e.g., TBME/THF) suppress side reactions such as dimerization, improving yields to 75–80%. Comparatively, Brandt et al. reported a 53% yield for the glyoxalylamide intermediate using THF alone, underscoring the efficacy of TBME blends.

Impurity Profiling and Control

Chromatographic analysis of crude 5-MeO-DiPT·HCl reveals trace impurities (<0.5% total), including residual glyoxalylamide and oxidized byproducts. Recrystallization from n-heptane/ethanol reduces individual impurities to <0.1%, meeting pharmaceutical standards.

Analytical Characterization

Spectroscopic Validation

1H NMR (300 MHz, CDCl3) of the free base exhibits characteristic signals:

  • δ 7.62 (s, 1H, H-4 indole)

  • δ 3.96 (septet, 2H, NCH(CH3)2)

  • δ 2.26 (s, 3H, 2-CH3).

HRESIMS data confirm the molecular ion ([M+H]+) at m/z 289.2265 (theoretical 289.2280), validating the structure.

Comparative Purity Assessment

MethodPurity (%)Impurity ProfileReference
Column chromatography97.5Amino-alcohols (0.3%)
Recrystallization99.8All impurities <0.1%

Industrial Scalability and Process Considerations

Recent patents describe kilogram-scale production using continuous flow reactors for the glyoxalylamide step, reducing reaction times from hours to minutes. Key advancements include:

  • In-line pH monitoring during acid chloride formation to prevent over-oxidation.

  • Temperature-controlled crystallization for consistent particle size distribution.

Chemical Reactions Analysis

Key Synthetic Steps

  • Formation of Acid Chloride Intermediate
    • Reactants : 5-Methoxyindole, oxalyl chloride.
    • Conditions : Solvent mixture (TBME/THF, 6:1 v/v), 35–45°C, 1.2 equivalents of oxalyl chloride .
    • Product : 5-Methoxyindole-3-glyoxyloyl chloride.
  • Amidation with Diisopropylamine
    • Reactants : Acid chloride intermediate, diisopropylamine.
    • Conditions : THF solvent, ambient temperature.
    • Product : Ketoamide intermediate (N,N-diisopropyl-5-methoxytryptamide).
  • Reduction to Freebase
    • Reducing Agent : Sodium cyanoborohydride or lithium aluminum hydride.
    • Product : 5-MeO-DIPT freebase .
  • Salt Formation
    • Acid : Hydrochloric acid (HCl).
    • Product : 5-MeO-DIPT hydrochloride (crystalline powder) .

Table 1: Synthetic Route Comparison

StepReagents/ConditionsYield (Reported for Analogues)
Acid Chloride FormationOxalyl chloride, TBME/THF, 40°C~85%
AmidationDiisopropylamine, THF~75% (estimated)
ReductionNaBH3CN, MeOH~60%

Metabolic Reactions

5-MeO-DIPT undergoes extensive phase I metabolism, primarily mediated by cytochrome P450 (CYP) enzymes and monoamine oxidase (MAO) :

Primary Metabolic Pathways

  • O-Demethylation
    • Enzyme : CYP2D6.
    • Product : 5-Hydroxy-N,N-diisopropyltryptamine (active metabolite) .
  • N-Dealkylation
    • Enzyme : CYP3A4.
    • Product : N-Isopropyl-5-methoxytryptamine .
  • Oxidative Deamination
    • Enzyme : MAO-A.
    • Product : 5-Methoxyindoleacetic acid (inactive) .

Table 2: Metabolic Pathways and Enzymatic Activity

PathwayEnzymeMetaboliteBiological Activity
O-DemethylationCYP2D65-Hydroxy-N,N-diisopropyltryptamineSerotonergic agonist
N-DealkylationCYP3A4N-Isopropyl-5-methoxytryptamineUnknown
Oxidative DeaminationMAO-A5-Methoxyindoleacetic acidInactive

Stability and Degradation

  • Thermal Stability : Decomposes at temperatures >150°C .
  • Photodegradation : Susceptible to UV light, leading to indole ring oxidation .
  • Hydrolysis : Stable in acidic conditions (pH 1–3) but degrades in alkaline environments (pH >9) .

Receptor Interactions

While not direct chemical reactions, 5-MeO-DIPT’s pharmacological activity involves:

  • 5-HT1A/5-HT2A Receptor Agonism : Mediates hallucinogenic effects .
  • Serotonin Transporter (SERT) Inhibition : Blocks 5-HT reuptake, amplifying serotonergic signaling .

Analytical Characterization

  • Crystallography : The hydrochloride salt forms monoclinic crystals (space group P21/c) .
  • Chromatography : HPLC methods resolve 5-MeO-DIPT from metabolites using C18 columns and acetonitrile/water gradients .

Scientific Research Applications

5-Methoxy-n,n-diisopropyltryptamine hydrochloride has several scientific research applications:

    Chemistry: It is used as a reference compound in analytical chemistry for the study of tryptamine derivatives.

    Biology: The compound is studied for its effects on neurotransmitter systems, particularly serotonin receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications in treating mental health disorders.

    Industry: It is used in the synthesis of other complex organic compounds

Mechanism of Action

The mechanism of action of 5-Methoxy-n,n-diisopropyltryptamine hydrochloride involves its interaction with serotonin receptors, particularly the 5-HT2A receptor. The compound acts as an agonist at these receptors, leading to altered neurotransmitter release and subsequent hallucinogenic effects. Additionally, it may inhibit monoamine oxidase (MAO), further influencing neurotransmitter levels .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 5-MeO-DIPT HCl with structurally and pharmacologically related tryptamines:

Compound Chemical Structure Receptor Affinity Potency (ED₅₀, mg/kg) Duration (hrs) Neurotoxicity Legal Status
5-MeO-DIPT HCl 5-MeO, N,N-diisopropyl 5-HT₁A (Ki = 12 nM), 5-HT₂A (Ki = 8 nM) 2–5 (oral, rats) 4–6 Serotonergic damage Schedule I (U.S.)
5-MeO-DMT 5-MeO, N,N-dimethyl 5-HT₁A (Ki = 6 nM), 5-HT₂A (Ki = 4 nM) 1–2 (inhaled, humans) 0.5–1 Limited data Schedule I (U.S.)
N,N-Diisopropyltryptamine (DiPT) No 5-substituent, N,N-diisopropyl 5-HT₂A (Ki = 50 nM) 10–15 (oral, rats) 6–8 Mild neurotoxicity Schedule I (U.S.)
5-MeO-MiPT 5-MeO, N-methyl-N-isopropyl 5-HT₁A (Ki = 10 nM), 5-HT₂A (Ki = 6 nM) 3–6 (oral, rats) 5–7 Not studied Unregulated in some regions
DMT No 5-substituent, N,N-dimethyl 5-HT₂A (Ki = 15 nM) 0.2–0.4 (IV, humans) 0.3–0.5 None reported Schedule I (U.S.)

Key Findings from Comparative Studies:

Receptor Selectivity :

  • 5-MeO-DIPT exhibits 10-fold higher affinity for 5-HT₁A receptors than DiPT, correlating with its stronger anxiolytic effects in rodent models .
  • 5-MeO-DMT shows greater 5-HT₂A potency than 5-MeO-DIPT, explaining its more intense visual hallucinations .

5-MeO-DIPT is metabolized in humans via CYP2D6 into inactive 6-OH and 7-OH metabolites, reducing its half-life compared to 5-MeO-MiPT .

Behavioral Effects :

  • DiPT primarily induces auditory distortions (e.g., altered pitch perception), while 5-MeO-DIPT and 5-MeO-DMT produce multimodal hallucinations .
  • DMT’s short duration (<1 hour) contrasts with 5-MeO-DIPT’s extended effects due to slower hepatic clearance .

Biological Activity

5-Methoxy-N,N-diisopropyltryptamine hydrochloride (5-MeO-DIPT), commonly known as "Foxy," is a synthetic psychedelic compound belonging to the tryptamine class. It is structurally related to other hallucinogens and has garnered attention for its psychoactive properties. This article explores the biological activity of 5-MeO-DIPT, focusing on its pharmacological effects, receptor interactions, and potential neurotoxicity.

Chemical Structure and Properties

5-MeO-DIPT is characterized by the presence of a methoxy group at the 5-position of the indole ring and two isopropyl groups on the nitrogen atom. This structure contributes to its unique pharmacological profile. The compound is typically administered in its hydrochloride salt form, which enhances solubility and stability.

The primary mechanism through which 5-MeO-DIPT exerts its effects is believed to involve agonism at serotonin receptors, particularly:

  • 5-HT2A Receptors : These receptors are crucial for mediating the hallucinogenic effects of many psychedelics, including 5-MeO-DIPT. Studies indicate that 5-MeO-DIPT has a strong binding affinity for 5-HT2A receptors, leading to altered perception and cognition .
  • 5-HT1A Receptors : The compound also shows significant affinity for 5-HT1A receptors, which may contribute to its anxiolytic-like effects .
  • Monoamine Oxidase Inhibition : There is some evidence suggesting that 5-MeO-DIPT may act as a monoamine oxidase inhibitor (MAOI), although this mechanism requires further investigation .

Pharmacological Effects

Research has demonstrated various physiological and behavioral effects associated with 5-MeO-DIPT administration:

  • Cognitive Impairment : Animal studies have shown that administration of 5-MeO-DIPT can impair certain cognitive tasks while leaving others unaffected. For instance, rats treated with the compound exhibited deficits in path integration tasks but performed normally in novel object recognition tests .
  • Endocrine Disruption : The compound has been reported to elevate plasma corticosterone levels in a dose-dependent manner, indicating potential disruption of the endocrine system .
  • Neurotoxicity : Evidence suggests that 5-MeO-DIPT may be neurotoxic in rats, raising concerns about its safety profile in humans .

Case Studies and Research Findings

Several studies have investigated the biological activity of 5-MeO-DIPT:

  • Study on Cognitive Effects : In a controlled study involving rats, doses of 10 mg/kg and 20 mg/kg were administered. Results indicated that while cognitive functions related to certain tasks were impaired, others remained intact, suggesting selective cognitive disruption .
  • Neuroendocrine Impact Study : Another study assessed the impact of repeated dosing on monoamines and neuroendocrine parameters. Findings showed significant alterations in corticosterone levels, indicating stress response activation due to the drug's administration .

Summary of Key Findings

Parameter Observation
Receptor Affinity Strong binding at 5-HT2A and 5-HT1A receptors
Cognitive Effects Impaired path integration; normal object recognition
Endocrine Changes Elevated corticosterone levels
Neurotoxicity Evidence of neurotoxic effects in animal models

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 5-Methoxy-N,N-diisopropyltryptamine hydrochloride relevant to laboratory handling?

  • Answer: The compound has a molecular formula of C₁₇H₂₆N₂O·HCl (molecular weight: 310.87 g/mol) and appears as an off-white powder. It is soluble in water, DMSO, and methanol, which facilitates its use in aqueous and organic solvent-based assays. Proper handling requires adherence to safety protocols, including ventilation, personal protective equipment (PPE), and avoidance of inhalation or skin contact due to its irritant properties .
Key Properties Details
Molecular Weight310.87 g/mol
SolubilityH₂O, DMSO, Methanol
StorageRoom temperature, inert gas environment
Hazard ClassificationEye/Skin Irritant (GHS Category 2)

Q. What synthetic routes are validated for this compound?

  • Answer: A common method involves the Speeter and Anthony synthesis route, where 5-methoxyindole derivatives are reacted with diisopropylamine via reductive amination. Analytical validation using ESI-MS-MS and ESI-TOF-MS ensures purity (>97%) and structural confirmation . Alternative routes include Fischer indole synthesis and decarboxylation of indolecarboxylic acid derivatives, as detailed in heterocyclic chemistry literature .

Advanced Research Questions

Q. How do researchers design experiments to assess the neurocognitive effects of 5-MeO-DIPT in rodent models?

  • Answer: Studies employ serial-pattern learning tasks (e.g., radial arm maze) and Morris water maze tests to evaluate spatial and nonspatial memory deficits. For example, adolescent rats exposed to 5-MeO-DIPT (1–5 mg/kg, i.p.) show dose-dependent impairments in memory retention, assessed via latency and error rates. Control groups receive saline, and behavioral outcomes are analyzed using ANOVA with post-hoc tests .
Experimental Parameters Details
Dose Range1–5 mg/kg (intraperitoneal)
Behavioral TestsRadial arm maze, Morris water maze
Statistical AnalysisANOVA, Tukey’s HSD post-hoc
Key FindingsImpaired spatial memory at ≥3 mg/kg

Q. What methodologies identify and quantify 5-MeO-DIPT metabolites in biological samples?

  • Answer: Human metabolic studies use GC-EI-MS and HPLC-electrospray-MS to detect urinary metabolites. Major metabolites include 5-hydroxy-N,N-diisopropyltryptamine (via O-demethylation) and glucuronide conjugates. Sample preparation involves enzymatic hydrolysis (β-glucuronidase) followed by solid-phase extraction. Quantification uses deuterated internal standards (e.g., 5-MeO-DIPT-d₄) to ensure precision (RSD <10%) .
Metabolite Analytical Technique Key Reference
5-Hydroxy-DiPTGC-EI-MSKamata et al. (2006)
Glucuronide ConjugatesHPLC-ESI-MSKamata et al. (2006)

Q. How does 5-MeO-DIPT interact with serotonin receptors, and what experimental models validate these interactions?

  • Answer: 5-MeO-DIPT exhibits high affinity for 5-HT₁A , 5-HT₂A , and 5-HT₇ receptors , validated via radioligand binding assays (IC₅₀: 10–50 nM). Functional studies in transfected HEK293 cells measure cAMP accumulation (5-HT₇) or calcium flux (5-HT₂A). In vivo, receptor antagonism (e.g., ketanserin for 5-HT₂A) reverses hallucinogenic effects in rodent models .
Receptor Assay Type Key Finding
5-HT₂ACalcium flux assayEC₅₀ = 15 nM
5-HT₇cAMP accumulationEC₅₀ = 25 nM

Data Contradictions and Resolution

  • Issue: Discrepancies in neurotoxicity profiles between adolescent and adult rodent models.
    • Resolution: Adolescent rats show persistent cognitive deficits, while adults exhibit transient effects. Methodological adjustments, such as extended washout periods and larger cohort sizes, are recommended to account for developmental neuroplasticity differences .

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